CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)
Description
CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI) is a complex carbohydrate derivative featuring:
- A disaccharide core with two β-D-glucopyranosyl units.
- Acetylation patterns: The first glucopyranosyl unit is tri-O-acetylated (2,3,6-positions), while the second is tetra-O-acetylated (2,3,4,6-positions).
- A phenyl methyl ester group linked via an ethyloxy spacer.
This structural complexity positions it as a specialized intermediate in glycochemistry, likely used for controlled glycosylation or protecting-group strategies.
Properties
Molecular Formula |
C36H47NO20 |
|---|---|
Molecular Weight |
813.8 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-[2-(phenylmethoxycarbonylamino)ethoxy]-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H47NO20/c1-18(38)47-16-26-28(50-20(3)40)30(51-21(4)41)33(54-24(7)44)35(56-26)57-29-27(17-48-19(2)39)55-34(32(53-23(6)43)31(29)52-22(5)42)46-14-13-37-36(45)49-15-25-11-9-8-10-12-25/h8-12,26-35H,13-17H2,1-7H3,(H,37,45) |
InChI Key |
HZQIDUPXRVLJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCNC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the acetylation of glucopyranosyl groups. The process includes:
Acetylation of Glucopyranosyl Groups: The glucopyranosyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Carbamic Acid Ester: The acetylated glucopyranosyl groups are then reacted with phenylmethyl chloroformate to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate ester and acetyl groups are primary sites for hydrolysis under acidic or basic conditions.
Acidic Hydrolysis
-
Reagents : HCl (dilute), H₂SO₄ (aqueous)
-
Conditions : Reflux at 80–100°C for 4–6 hours.
-
Products :
Basic Hydrolysis (Saponification)
-
Reagents : NaOH/MeOH, NH₃/MeOH
-
Conditions : Room temperature, 12–24 hours.
-
Products :
Glycosidic Bond Cleavage
The β(1→4) glycosidic linkage between the two glucopyranosyl units undergoes hydrolysis:
Acid-Catalyzed Cleavage
-
Reagents : Trifluoroacetic acid (TFA), acetic acid.
-
Conditions : 50°C for 2–3 hours.
-
Products :
Enzymatic Cleavage
-
Enzymes : β-Glucosidase (e.g., from Aspergillus niger).
-
Conditions : pH 5.0, 37°C.
-
Outcome : Selective cleavage of the glycosidic bond without affecting acetyl groups .
Nucleophilic Substitution
The carbamate group reacts with nucleophiles such as amines or thiols:
Oxidation Reactions
Oxidation targets the glucopyranosyl hydroxyl groups after deacetylation:
Jones Reagent (CrO₃/H₂SO₄)
-
Conditions : 0°C, 1 hour.
-
Products : Glucuronic acid derivatives from oxidation of primary hydroxyl groups .
TEMPO/NaClO System
-
Conditions : pH 10–11, 25°C.
-
Outcome : Selective oxidation of C6 hydroxyl to carboxylate after acetyl removal .
Comparative Reactivity with Analogs
Reactivity differences arise from structural variations in acetyl protection patterns:
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
CarbaMicacid's structure suggests potential biological activity due to its carbamic acid moiety and glycosylated components. Research indicates that carbamic acids can serve as precursors for pharmaceutical compounds. For instance:
- Antimicrobial Activity : Studies have shown that carbamic acid derivatives exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics or antifungal agents .
- Drug Delivery Systems : Due to its ability to form stable complexes with various biomolecules, CarbaMicacid can be utilized in drug delivery systems. The glycosylated structure enhances solubility and bioavailability of hydrophobic drugs .
Biochemical Applications
CarbaMicacid's unique structure allows it to participate in biochemical reactions:
- Enzyme Inhibition : The presence of the carbamate group can lead to inhibition of specific enzymes, making it a candidate for research into enzyme inhibitors that could lead to therapeutic developments.
- Prebiotic Chemistry : Recent studies suggest that carbamic acids may play a role in prebiotic chemistry, acting as building blocks for amino acids and proteins under specific conditions found in interstellar environments .
Environmental Science
The compound's relevance extends to environmental applications:
- Carbon Capture : Carbamic acids are known for their ability to react with carbon dioxide (CO2), forming stable adducts. This property is being explored for developing new materials for carbon capture technologies . Research indicates that modifications to traditional amine scrubbing techniques could enhance CO2 absorption rates significantly through the use of carbamic acid derivatives.
- Antimicrobial Studies : A study on carbamate derivatives demonstrated significant activity against various pathogens, suggesting that CarbaMicacid could be developed into a novel antimicrobial agent .
- Carbon Capture Research : Investigations into ionic liquids modified with carbamic acids have shown enhanced CO2 absorption capacities compared to traditional methods. This highlights the potential of CarbaMicacid in developing more efficient carbon capture materials .
- Prebiotic Chemistry Insights : Research indicates that carbamic acid can form in interstellar ices and may contribute to the synthesis of amino acids under specific conditions, providing insights into the origins of life on Earth .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetylated glucopyranosyl groups can interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenylmethyl ester group can also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Acetylation Patterns: The target compound’s dual acetylation (tri- and tetra-O-acetyl) contrasts with analogs like the muramic acid derivative (3,4,6-tri-O-acetyl) or simpler mono-acetylated structures . This impacts solubility and reactivity in glycosylation reactions.
- Functional Groups : The phenyl methyl ester in the target compound enhances lipophilicity compared to benzyl or methoxyphenyl esters in analogs . Phthalimido groups in analogs introduce nitrogen-based steric hindrance, absent in the target compound.
- Molecular Complexity: The target compound’s disaccharide core with ethyloxy linker is less complex than the bis-phthalimido dimer in CAS 140615-80-1 (MW 1,109.2) but more elaborate than monosaccharide intermediates .
Physicochemical Properties
- Solubility: The target compound’s acetyl groups enhance solubility in organic solvents (e.g., CHCl₃, DCM), similar to TCI’s 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside . The phenyl methyl ester further increases hydrophobicity compared to hydroxylated analogs.
- Stability : Acetyl groups are base-labile, requiring anhydrous conditions during synthesis, as seen in ’s use of molecular sieves .
Biological Activity
CarbaMicacid, specifically described as [2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI) , is a complex compound that incorporates a carbamate structure along with glycosylation motifs. The biological activity of such compounds is influenced by their structural characteristics and functional groups. This article explores the biological activities associated with CarbaMicacid, emphasizing its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a carbamate moiety, which is known to enhance biological activity due to its ability to stabilize the molecule through resonance and modify inter- and intramolecular interactions. The presence of acetylated glucopyranosyl units suggests potential for enhanced solubility and bioavailability, which are critical for pharmacological efficacy.
Biological Activity Overview
-
Antimicrobial Activity :
- Research indicates that derivatives of carbamates exhibit significant antimicrobial properties. For example, studies have shown that certain carbamate compounds can effectively inhibit bacterial growth with minimal inhibitory concentrations (MIC) as low as 0.0077 μmol/mL against strains like E. coli and S. epidermidis .
- Antiamoebic Properties :
- Enzyme Inhibition :
The mechanisms through which CarbaMicacid exerts its biological effects can be attributed to several factors:
- Stability and Reactivity : The carbamate group increases the stability of the compound while also enhancing its electrophilicity, allowing it to react with nucleophiles effectively . This can lead to the formation of stable complexes with biological macromolecules.
- Cell Membrane Permeability : Compounds with carbamate structures are often able to traverse cell membranes more easily due to their lipophilicity, which is enhanced by the acetylation of hydroxyl groups .
- Inhibition of DNA Replication : Some studies suggest that related compounds can inhibit DNA replication by binding to DNA and forming reactive intermediates that disrupt normal cellular processes .
Case Studies
Several studies have been conducted to evaluate the biological activity of CarbaMicacid and similar compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing multi-acetylated glucopyranosyl derivatives like this compound, and how does donor reactivity influence glycosylation efficiency?
- Methodological Answer: The compound’s synthesis likely employs trichloroacetimidate or thioglycoside donors, as seen in analogous disaccharide syntheses. For example, trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-glucopyranosyl trichloroacetimidate) are activated under mild acidic conditions (e.g., TMSOTf) to form β-linked glycosides via neighboring group participation . Donor reactivity is optimized by adjusting protecting groups: acetyl groups enhance stability, while benzyl groups improve solubility in non-polar solvents .
Q. How can researchers verify the stereochemical integrity of the β-D-glucopyranosyl linkages in this compound?
- Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments and coupling constants () in -NMR are critical. For β-linkages, indicates an axial-equatorial proton arrangement. Comparative analysis with known β-anomers (e.g., phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) provides reference data .
Advanced Research Questions
Q. What strategies address challenges in stereochemical control during glycosylation of sterically hindered acceptors?
- Methodological Answer: Steric hindrance at the acceptor’s C4-OH (as in 4-O-substituted glucopyranoses) can reduce glycosylation yields. Pre-activation of donors (e.g., using NIS/TfOH) or employing "armed-disarmed" strategies (differentially protected donors/acceptors) improves reactivity. Evidence from analogous syntheses shows that electron-withdrawing groups on donors (e.g., trifluoromethylphenyl in 7Ab) may reduce α/β selectivity but enhance reaction rates .
Q. How do solvent polarity and temperature influence the anomeric selectivity of glycosylation reactions for this compound?
- Methodological Answer: Polar solvents (e.g., CHCl) favor β-selectivity by stabilizing the oxocarbenium ion intermediate, while non-polar solvents (e.g., toluene) may promote α-anomer formation via SN2 mechanisms. Low temperatures (−40°C to 0°C) enhance selectivity by slowing competing side reactions, as demonstrated in the synthesis of β-(1→6)-linked disaccharides .
Q. What analytical techniques are most effective for resolving structural ambiguities in highly acetylated glycosides?
- Methodological Answer: High-resolution mass spectrometry (HRMS) with ESI-TOF confirms molecular formulas, while 2D NMR (HSQC, HMBC) maps acetyl group positions. For example, HMBC correlations between acetyl carbonyl carbons and adjacent protons resolve substitution patterns . Comparative TLC ( values) with intermediates (e.g., 3,6-di-O-acetyl derivatives) aids purity assessment .
Q. How can researchers reconcile contradictory data on anomer selectivity in glycosylation reactions?
- Methodological Answer: Contradictions often arise from competing mechanistic pathways (SN1 vs. SN2). Systematic studies using deuterated solvents (e.g., CDCN) to track ion-pair intermediates or computational modeling (DFT) of transition states clarify selectivity trends. For instance, β-selectivity increases with higher acceptor pKa, as shown in Mitsunobu reactions .
Methodological and Data-Driven Insights
Q. What protecting group strategies optimize the synthesis of branched glucopyranosyl derivatives?
- Answer: Temporary protecting groups (e.g., benzyl for long-term stability, levulinoyl for selective deprotection) enable sequential glycosylation. For example, fluorous-tag-assisted synthesis uses 6-O-pivaloyl groups to direct β-selectivity in multi-step oligosaccharide assembly . Post-synthesis, Zemplén deacetylation (NaOMe/MeOH) removes acetyl groups without disrupting glycosidic bonds .
Q. How do enzymatic transformations compare to chemical methods for modifying this compound?
- Answer: Glycosyltransferases (e.g., β-1,4-galactosyltransferases) offer regio- and stereoselectivity but require unprotected hydroxyl groups. Chemical methods (e.g., Koenigs-Knorr) tolerate acetyl protection but lack enzyme-level precision. Hybrid approaches, such as chemoenzymatic synthesis of human milk oligosaccharides, combine chemical glycosylation with enzymatic elongation .
Q. What computational tools predict the stability of glycosidic linkages in aqueous or biological environments?
- Answer: Molecular dynamics (MD) simulations using force fields (e.g., GLYCAM06) model hydrolysis rates. For acetylated derivatives, simulations predict enhanced stability due to reduced water accessibility at the glycosidic bond. Experimental validation via pH-dependent stability assays (e.g., HPLC monitoring) corroborates computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
